molecular formula C6H2BrF3N4O B2698322 3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 1989671-52-4

3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

货号: B2698322
CAS 编号: 1989671-52-4
分子量: 283.008
InChI 键: KNLMQSHQRJTOQO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS No. 1989671-52-4) is a pyrazolopyrimidine derivative characterized by a bromo group at position 3, a hydroxyl group at position 4, and a trifluoromethyl group at position 6. This compound is primarily utilized as a research chemical or intermediate in pharmaceutical synthesis, as evidenced by supplier listings from Ambeed, Inc. and others .

属性

IUPAC Name

3-bromo-6-(trifluoromethyl)-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3N4O/c7-2-1-3(14-13-2)11-5(6(8,9)10)12-4(1)15/h(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLMQSHQRJTOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(NC2=O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of microwave-assisted synthesis has also been reported to improve reaction efficiency .

化学反应分析

Types of Reactions

3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学研究应用

Chemical Properties and Structure

The compound features a pyrazolo[3,4-d]pyrimidine core structure, characterized by the presence of bromine and trifluoromethyl groups. These substitutions enhance its chemical reactivity and biological activity, making it a valuable scaffold for drug development and other applications.

Industrial Production

In industrial settings, optimized synthetic routes are employed, often utilizing continuous flow reactors to improve yield and purity. Microwave-assisted synthesis has also been reported to enhance reaction efficiency.

Scientific Research Applications

The applications of 3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol span several domains:

Medicinal Chemistry

This compound serves as a scaffold for developing kinase inhibitors and other therapeutic agents. Its unique structure allows for modifications that can enhance biological activity against various targets.

Case Study: Kinase Inhibition
Research has demonstrated that derivatives of this compound can effectively inhibit specific kinases involved in cancer pathways, showcasing its potential in targeted cancer therapies .

Material Science

Due to its electronic properties, the compound is suitable for applications in organic electronics and photonics. Its ability to form stable films makes it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study: Organic Electronics
Studies have shown that incorporating this compound into polymer matrices can improve the performance of organic electronic devices, highlighting its utility in advanced materials research .

Biological Studies

It acts as a probe in biochemical assays to study enzyme activity and protein interactions. The compound's ability to bind selectively to certain enzymes makes it valuable for exploring biochemical pathways.

Case Study: Enzyme Interaction
Investigations into the binding affinity of this compound with various enzymes have revealed insights into its mechanism of action, particularly in inhibiting pathways associated with disease states .

作用机制

The mechanism of action of 3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . The trifluoromethyl group enhances its binding affinity and selectivity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry. Key derivatives differ in substituents at positions 3, 4, and 6, which critically influence physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Substituent Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name Substituent (Position 3) Substituent (Position 4) Substituent (Position 6) Key Properties/Applications
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Bromo Hydroxyl Trifluoromethyl Research intermediate; potential kinase inhibitor
Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) Hydroxyl Xanthine oxidase inhibitor; gout therapy
3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Bromo Chloro Methylthio Intermediate with halogen and sulfur moieties
2-(1-(4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Methylthio Amino Kinase inhibitor (e.g., PI3K inhibition)
1-(2-Hydroxy-2-phenylethyl)-6-[[2-(4-methylpiperazin-1-yl)ethyl]thio]-1H-pyrazolo[3,4-d]pyrimidin-4-ol Hydroxyl Thioether-linked piperazine Modified solubility for targeted delivery

Research and Patent Landscape

  • Kinase Inhibition: Derivatives with amino or hydroxyl groups at position 4 and aryl/heteroaryl substitutions (e.g., and compounds) are explored as phosphoinositide 3-kinase (PI3K) inhibitors. The target compound’s trifluoromethyl group may confer improved selectivity in similar applications .
  • Synthetic Intermediates : Halogenated derivatives like the target compound and ’s 3-bromo-4-chloro analog serve as intermediates for cross-coupling reactions, enabling further functionalization .
  • Therapeutic Potential: While allopurinol is clinically established, the target compound’s bioactivity remains speculative.

生物活性

3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against specific cancer cell lines, and its role as a scaffold for drug development.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C7H3BrF3N3O
  • Molecular Weight : 284.01 g/mol

The presence of the bromine atom and the trifluoromethyl group significantly influences its biological activity by enhancing binding affinity to target proteins.

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising anticancer properties. A study focused on synthesizing new derivatives highlighted that compounds similar to this compound demonstrated significant inhibitory effects on epidermal growth factor receptor (EGFR) pathways, which are crucial in many cancers.

  • In Vitro Studies :
    • Compounds were tested against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer).
    • Notably, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating high potency in inhibiting cell proliferation and inducing apoptosis through cell cycle arrest at the S and G2/M phases .
  • Mechanism of Action :
    • The mechanism involves competitive inhibition at the ATP-binding site of EGFR due to structural similarities with ATP, which is critical for kinase activity .
    • Molecular docking studies support these findings by demonstrating favorable interactions between the compound and the active site of EGFR.

Kinase Inhibition

The compound's potential as a kinase inhibitor has been explored extensively. Kinases play pivotal roles in signaling pathways that regulate cell growth and differentiation.

CompoundTarget KinaseIC50 (µM)
This compoundWild-type EGFR0.016
Mutant EGFR (T790M)0.236
Other derivativesVarious kinasesVaries

This table summarizes key findings regarding kinase inhibition related to this compound and its derivatives.

Case Studies

Several studies have documented the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on EGFR Inhibitors :
    • A series of new derivatives were synthesized and evaluated for their anti-proliferative activities against A549 and HCT-116 cell lines.
    • The most effective derivative exhibited remarkable selectivity towards mutant EGFR, highlighting its potential for treating resistant forms of lung cancer .
  • Dual Inhibition Studies :
    • Research has also focused on designing compounds that can inhibit both BRAF V600E and VEGFR-2 pathways, which are critical in tumor angiogenesis and growth.
    • The synthesized compounds showed promising results in inhibiting these pathways with significant effects on tumor growth in preclinical models .

常见问题

Q. Key Data :

  • Yields range from 65% to 85% depending on reaction time and catalyst loading .
  • Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) is critical to avoid over-bromination .

How to characterize this compound using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The 3-bromo substituent causes deshielding of adjacent protons, appearing as a singlet at δ ~9.0 ppm (¹H NMR) .
    • The trifluoromethyl group shows a characteristic quartet in ¹⁹F NMR at δ ~-60 ppm .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 297.1, with fragmentation patterns confirming the pyrazolo[3,4-d]pyrimidine core .
  • IR Spectroscopy : Stretching vibrations for C-Br (550–650 cm⁻¹) and C-F (1100–1200 cm⁻¹) are diagnostic .

What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. The compound may cause respiratory irritation (H333 hazard code) .
  • Ventilation : Work in a fume hood due to potential dust formation (P261 precautionary code) .
  • Storage : Store at -20°C in airtight containers under inert gas (argon/nitrogen) to prevent degradation .

Advanced Research Questions

How to analyze reaction byproducts during synthesis?

Methodological Answer:

  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to separate byproducts. Common impurities include:
    • Debrominated product : Detected at m/z 219.0 [M+H]⁺ .
    • Oxidized intermediates : Identified via retention time shifts and UV-Vis spectra (λmax ~270 nm) .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to track bromine consumption (time-resolved C-Br bond formation) .

What mechanistic insights exist for bromination at the 3-position?

Methodological Answer:

  • Electrophilic Aromatic Substitution : Bromine acts as an electrophile, with the pyrazolo[3,4-d]pyrimidine core directing substitution to the 3-position due to electron-rich N-atom adjacency .
  • Competing Pathways : In polar solvents (e.g., DMF), radical pathways may dominate, requiring radical initiators like AIBN to improve regioselectivity .
  • Computational Support : DFT studies show a lower activation energy (ΔG‡ ~25 kcal/mol) for bromination at the 3-position compared to the 1-position .

How to address solubility challenges in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • pH Adjustment : The hydroxyl group at the 4-position allows salt formation (e.g., sodium or potassium salts) at pH >9, improving solubility in buffer systems .
  • Nanoformulation : Encapsulation in liposomes (size ~100 nm) increases bioavailability for in vivo studies .

What computational strategies predict structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EphB4 or PI3K). The trifluoromethyl group enhances hydrophobic binding in ATP pockets .
  • QSAR Models : Hammett constants (σ≈0.54 for CF₃) correlate with inhibitory activity (IC₅₀) in kinase assays .
  • MD Simulations : Analyze stability of the bromine-substituted core in solvent (e.g., water vs. lipid membranes) using GROMACS .

How to resolve contradictions in NMR data interpretation?

Methodological Answer:

  • Dynamic Effects : Rotameric states of the trifluoromethyl group can split ¹³C NMR signals. Use variable-temperature NMR (VT-NMR) at -40°C to freeze conformers .
  • Solvent Artifacts : DMSO-d₆ may cause peak broadening; verify spectra in CDCl₃ or methanol-d₄ .
  • 2D NMR : HSQC and HMBC correlations confirm connectivity between the bromine-bearing C3 and adjacent N-atoms .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。